Product packaging for Quinoxaline, hexafluoro-(Cat. No.:CAS No. 21271-15-8)

Quinoxaline, hexafluoro-

Cat. No.: B1619260
CAS No.: 21271-15-8
M. Wt: 238.09 g/mol
InChI Key: YCIAGHKSOFGGFT-UHFFFAOYSA-N
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Description

Contextualization of Perfluorinated Heterocyclic Compounds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly influencing fields ranging from pharmaceuticals to materials science. frontiersin.orgfrontiersin.org Organofluorine compounds often exhibit dramatically altered physical, chemical, and biological properties compared to their non-fluorinated analogues. researchgate.net The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics such as enhanced thermal stability, increased lipophilicity, and modified electronic profiles. frontiersin.orgacs.org

Within this domain, perfluorinated heterocyclic compounds—aromatic ring systems where all hydrogen atoms on the carbocyclic ring are replaced by fluorine—represent a frontier of chemical innovation. This exhaustive fluorination creates powerful electron-deficient aromatic systems with distinct reactivity and utility. Fluorinated heterocycles are integral to the development of advanced materials, where their unique electronic and photophysical properties are harnessed for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netnih.gov The introduction of multiple fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a critical strategy for tuning the performance of electronic devices. mdpi.comacs.org

Historical Development and Significance of Quinoxaline (B1680401) and its Fluorinated Analogues

Quinoxaline, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, was first synthesized in 1884 through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Since its discovery, the quinoxaline scaffold has become recognized as a "privileged structure" in medicinal chemistry and a versatile building block in materials science due to its rigid, planar structure and inherent electron-accepting nature. frontiersin.orgmdpi.combeilstein-journals.org Quinoxaline derivatives are foundational to a wide array of applications, demonstrating a broad spectrum of biological activities and serving as key components in the development of functional organic materials. mdpi.comnih.govresearchgate.net

The deliberate fluorination of the quinoxaline core marked a significant evolution in the application of this heterocycle, particularly in materials science. acs.org Researchers began incorporating fluorine atoms onto the benzo- part of the quinoxaline ring to systematically modulate the molecule's optoelectronic properties. The introduction of fluorine is an effective strategy for improving the photovoltaic properties of quinoxaline-based polymers. mdpi.com Fluorination can enhance thermal and oxidative stability, induce favorable molecular ordering and crystallinity through non-covalent interactions like C–F···H bonds, and lower the HOMO energy level of the resulting materials. acs.org This leads to higher open-circuit voltages (Voc) in organic solar cells. mdpi.comjku.at Early efforts focused on mono- and difluorinated quinoxalines, which demonstrated improved performance in electronic devices, paving the way for more heavily fluorinated systems. nih.govmdpi.combeilstein-journals.org The development of tetrafluoroquinoxaline-based polymers further validated this approach, with some achieving impressive power conversion efficiencies in non-fullerene solar cells. jku.at

Research Imperatives and Emerging Frontiers for Hexafluoroquinoxaline

The culmination of fluorination strategies has led to the recent synthesis and exploration of Quinoxaline, hexafluoro- (HFQx), a novel and powerful electron acceptor unit. acs.orgresearchgate.net In this molecule, the quinoxaline core is perfluorinated on the benzene ring and also contains two trifluoromethyl (CF3) groups, representing a pinnacle of electron deficiency in this class of compounds. The primary research imperative for hexafluoroquinoxaline is its application as a building block for high-performance donor-acceptor (D-A) copolymers in the active layer of organic solar cells. acs.orgjku.at

The strong electron-withdrawing properties of the six fluorine atoms in HFQx significantly influence the resultant polymers' characteristics. acs.org Specifically, they:

Lower the HOMO energy level , which is crucial for increasing the open-circuit voltage (Voc) of photovoltaic devices. acs.org

Enhance the absorption coefficient of the conjugated copolymer, contributing to a higher short-circuit current density (Jsc). acs.org

Research has demonstrated the successful synthesis of D-A copolymers using hexafluoroquinoxaline, such as HFQx-T, which pairs the HFQx acceptor unit with a benzodithiophene (BDT) derivative as the donor block. acs.org When blended with a non-fullerene acceptor like ITIC, solar cells based on this polymer have achieved remarkable performance metrics, underscoring the potential of the HFQx unit. acs.org

The emerging frontiers for hexafluoroquinoxaline are centered on its role as a key component in the design of next-generation organic electronic materials. Its potent electron-accepting nature makes it a promising candidate for not only polymer solar cells but also other applications requiring materials with tailored electronic properties, such as electron-transporting layers and n-type semiconductors in organic transistors. acs.orgjku.at The success of HFQx-based polymers, with efficiencies reaching up to 9.4%, confirms that the strategic, intensive fluorination of well-established heterocyclic scaffolds is a viable and potent strategy for advancing the field of organic electronics. acs.orgjku.at

Interactive Data Table: Performance of Hexafluoroquinoxaline-based Polymer Solar Cells

Explore the photovoltaic performance data for a solar cell utilizing a hexafluoroquinoxaline-based polymer (HFQx-T) as the donor material and a non-fullerene acceptor (ITIC). The data reflects performance enhancements achieved through post-fabrication treatments. acs.org

Treatment ConditionOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
As-cast0.9314.40577.6
Thermal Annealing (TA)0.9215.10638.8
TA + Solvent Vapor Annealing (SVA)0.9215.60659.4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F6N2 B1619260 Quinoxaline, hexafluoro- CAS No. 21271-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21271-15-8

Molecular Formula

C8F6N2

Molecular Weight

238.09 g/mol

IUPAC Name

2,3,5,6,7,8-hexafluoroquinoxaline

InChI

InChI=1S/C8F6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6

InChI Key

YCIAGHKSOFGGFT-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F

Other CAS No.

21271-15-8

Origin of Product

United States

Synthetic Methodologies for Hexafluoroquinoxaline

Primary Synthetic Routes to Hexafluoroquinoxaline

The creation of the hexafluoroquinoxaline core structure is a foundational step for its subsequent use in more complex molecules. The primary methods involve either building the quinoxaline (B1680401) ring system from aromatic precursors followed by fluorination or starting with a pre-existing quinoxaline and introducing the fluorine atoms.

Multi-Stage Synthesis from Aromatic Precursors (e.g., o-Phenylenediamine)

One of the fundamental approaches to synthesizing quinoxaline derivatives involves the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com For the synthesis of the basic quinoxaline scaffold, glyoxal (B1671930) can be reacted with o-phenylenediamine in a suitable solvent like ethanol. mdpi.com This initial product would then require subsequent exhaustive fluorination to yield hexafluoroquinoxaline.

While direct synthesis from a perfluorinated o-phenylenediamine is conceivable, the more common strategy involves a multi-step process starting from more readily available precursors. For instance, a process starting from 1,4-dichlorobenzene (B42874) can be used to produce o-phenylenediamine through nitration, selective ammonolysis, and catalytic hydrogenation steps. google.com This o-phenylenediamine can then be used to form the quinoxaline ring.

Halogen Exchange Reactions for Exhaustive Fluorination (e.g., with Potassium Fluoride)

Halogen exchange (Halex) reactions are a powerful tool for introducing fluorine atoms into aromatic rings. wikipedia.org This process typically involves the displacement of other halogens, most commonly chlorine, with fluoride (B91410) ions. wikipedia.orggoogle.com Anhydrous potassium fluoride is a frequently used fluorinating agent in these reactions, often requiring high temperatures (150-250 °C) and polar aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

The efficiency of the Halex reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic substitution. google.com To achieve the exhaustive fluorination required for hexafluoroquinoxaline, a starting material such as hexachloroquinoxaline (B12087139) would be subjected to harsh fluorination conditions with a fluoride source like potassium fluoride. The Finkelstein reaction, a similar halide exchange process, also provides a basis for such transformations, although it is more classically applied to alkyl halides. wikipedia.org

Advanced Synthetic Strategies for Hexafluoroquinoxaline Derivatives

Once the hexafluoroquinoxaline core is obtained, it can be further functionalized to create a wide array of derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions and direct arylation are among the most powerful and versatile methods for this purpose.

Palladium-Catalyzed Coupling Reactions in Fluorinated Systems (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netnih.govrsc.org

The Stille coupling reaction, which couples an organotin compound with an organic halide or triflate, has proven to be a particularly effective method for creating complex molecules containing the hexafluoroquinoxaline unit. numberanalytics.comorganicreactions.org This reaction has been successfully employed to synthesize donor-acceptor copolymers for organic solar cells. rsc.orgresearchgate.net In a typical example, a dibrominated hexafluoroquinoxaline derivative is coupled with a stannylated donor unit, such as a derivative of benzodithiophene, in the presence of a palladium catalyst. rsc.orgresearchgate.net This approach allows for the precise construction of polymers with alternating donor and acceptor moieties, a key design feature for efficient charge separation in photovoltaic devices. acs.orgnih.gov

Table 1: Examples of Stille Coupling for Hexafluoroquinoxaline-based Polymers

Donor MonomerAcceptor Monomer (Hexafluoroquinoxaline derivative)CatalystResulting PolymerApplication
2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophene-2-yl)benzo[1,2-b:4,5-b′]dithiophene2,3-dibromo-5,6,7,8-tetrafluoroquinoxaline derivativePd(PPh3)4HFQx-TOrganic Solar Cells
Stannylated benzodithiophene (BDT) derivativeDibrominated hexafluoroquinoxalinePalladium catalystHFQx-TNonfullerene Solar Cells

This table is generated based on data from the text and is for illustrative purposes.

Direct Arylation Approaches in Fluorinated Heterocyclic Polymerization

Direct arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki couplings. rsc.orgnih.govrsc.org DArP avoids the need for pre-functionalized organometallic reagents by directly activating C-H bonds. rsc.orgnih.gov This method is particularly attractive for the synthesis of conjugated polymers.

In the context of fluorinated heterocycles, direct arylation offers a streamlined route to complex polymer architectures. For instance, a monomer with reactive C-H bonds can be directly coupled with a dihalogenated comonomer, such as a dibrominated hexafluoroquinoxaline. This approach has been investigated for the synthesis of various conjugated polymers and offers a promising avenue for the creation of novel hexafluoroquinoxaline-based materials. researchgate.net The development of DArP for fluorinated systems is an active area of research, with the potential to simplify synthetic routes and reduce waste. nih.gov

Methodological Considerations in Synthetic Pathway Optimization

In the synthesis of hexafluoroquinoxaline-based polymers, the choice between traditional cross-coupling reactions and direct arylation involves a trade-off between established reliability and the benefits of a "greener" synthetic route. Stille coupling is a well-established and versatile method for constructing complex polymers with precise control over the structure. nih.gov However, the use of toxic organotin reagents is a significant drawback. numberanalytics.com Direct arylation polymerization offers a more sustainable alternative by avoiding these reagents, but challenges such as controlling regioselectivity and preventing side reactions need to be carefully addressed. nih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields and desired material properties in all these synthetic strategies. nih.gov

Chemical Reactivity and Selective Derivatization of Hexafluoroquinoxaline

Nucleophilic Aromatic Substitution on Hexafluoroquinoxaline

The electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring system activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comnptel.ac.in This process typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride (B91410) ion. wikipedia.org

Nitrogen-based nucleophiles, such as hydrazine (B178648), react readily with hexafluoroquinoxaline. researchgate.netscispace.comresearchgate.net The reaction with hydrazine typically leads to disubstitution at the 2 and 3 positions of the quinoxaline ring. researchgate.netscispace.comresearchgate.net This regioselectivity is driven by the high electrophilicity of these positions, which are adjacent to the nitrogen atoms of the heterocyclic ring. The resulting 2,3-dihydrazino-5,6,7,8-tetrafluoroquinoxaline can be further utilized in subsequent reactions. For instance, oxidation of this compound with cupric sulfate (B86663) yields 5,6,7,8-tetrafluoroquinoxaline, while reaction with cupric chloride produces the corresponding 2,3-dichloro-5,6,7,8-tetrafluoroquinoxaline. researchgate.net

Oxygen-based nucleophiles, including hydroxide (B78521) and methoxide (B1231860) ions, also readily participate in nucleophilic substitution reactions with hexafluoroquinoxaline. researchgate.netscispace.comresearchgate.net

Hydroxide ions tend to attack at the 2 and 3 positions, leading to disubstituted derivatives. researchgate.netscispace.comresearchgate.netresearchgate.net

Methoxide ions exhibit more varied reactivity. They can yield both mono- and di-methoxy compounds. researchgate.netscispace.com Under more forcing conditions, even a trimethoxy derivative, specifically the 2,3,6-trimethoxy compound, can be formed. researchgate.netscispace.comresearchgate.net

The reaction with oxygen nucleophiles is a versatile method for introducing alkoxy and hydroxy functionalities onto the quinoxaline core. wizeprep.comlibretexts.org

The orientation of nucleophilic attack on the hexafluoroquinoxaline ring is influenced by the nature of the nucleophile and the reaction conditions.

NucleophilePrimary Position(s) of AttackProductsReference
Hydrazine2 and 3Disubstituted derivatives researchgate.netscispace.com
Hydroxide Ion2 and 3Disubstituted derivatives researchgate.netscispace.comresearchgate.net
Methoxide Ion2, 3, and 6Mono-, di-, and trimethoxy compounds researchgate.netscispace.comresearchgate.net

DFT calculations have been employed to confirm the regioselective nature of these reactions, particularly for 1:1 reactions where nucleophiles selectively attack specific positions on the perfluorinated ring. researchgate.net

Oxidative Transformations of Substituted Hexafluoroquinoxaline Frameworks

Substituted hexafluoroquinoxaline derivatives can undergo further transformations, including oxidation. A notable example is the oxidation of 2,3-dihydrazino-5,6,7,8-tetrafluoroquinoxaline. researchgate.net Treatment of this compound with cupric sulfate results in the formation of 5,6,7,8-tetrafluoroquinoxaline. researchgate.net Alternatively, using cupric chloride as the oxidizing agent leads to the corresponding 2,3-dichloro-5,6,7,8-tetrafluoroquinoxaline. researchgate.net These reactions demonstrate how functional groups introduced via nucleophilic substitution can be subsequently modified to generate a wider array of quinoxaline derivatives.

Mechanistic Insights into Reactivity of Perfluorinated Heterocycles

The high reactivity of perfluorinated heterocycles like hexafluoroquinoxaline towards nucleophiles stems from the strong electron-withdrawing effects of the fluorine atoms. masterorganicchemistry.com This effect significantly lowers the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by electron-rich species. masterorganicchemistry.comnptel.ac.in The mechanism of these reactions generally follows the SNAr pathway. wikipedia.orgnptel.ac.in The stability of the intermediate Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity. wikipedia.org The presence of multiple fluorine atoms and the nitrogen atoms in the quinoxaline ring helps to stabilize the negative charge of this intermediate through resonance and inductive effects. masterorganicchemistry.comnptel.ac.in

Directed Functionalization Strategies for Tailored Molecular Architectures

The development of directed functionalization strategies allows for precise control over the regioselectivity of reactions, enabling the synthesis of specifically tailored molecular architectures. snnu.edu.cndmaiti.comnih.gov These strategies often involve the use of directing groups that coordinate to a metal catalyst, bringing it into proximity with a specific C-H or C-F bond. snnu.edu.cnnih.gov While the provided search results primarily focus on nucleophilic substitution of fluorine, the principles of directed functionalization are broadly applicable in modern organic synthesis for achieving site-selective modifications on complex aromatic systems. dmaiti.comresearchgate.net Such strategies could potentially be applied to hexafluoroquinoxaline to achieve functionalization at positions that are not readily accessible through traditional SNAr reactions.

Electronic Structure and Optoelectronic Characteristics of Hexafluoroquinoxaline and Its Conjugated Systems

Impact of Perfluorination on Electronic Energy Landscapes

Perfluorination, the substitution of all hydrogen atoms with fluorine atoms on the quinoxaline (B1680401) core, dramatically alters the electronic energy landscape of the resulting molecule. This modification is crucial for tuning the properties of materials used in organic electronics, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). diva-portal.org

Modulation of Frontier Molecular Orbital (FMO) Energy Levels (HOMO, LUMO)

The introduction of highly electronegative fluorine atoms into the quinoxaline structure leads to a significant stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgnih.gov This downshift in energy levels is a direct consequence of the strong electron-withdrawing inductive effect of fluorine. acs.org

For instance, studies comparing fluorinated and non-fluorinated quinoxaline-based polymers have consistently shown that the fluorinated analogues exhibit lower HOMO and LUMO levels. rsc.orgmdpi.com In one comparative study, the inclusion of fluorine atoms in a quinoxaline-pyrene copolymer (PPyQxff) resulted in a slight reduction of the HOMO level compared to its non-fluorinated counterpart (PPyQx), while the LUMO level remained largely unaffected. mdpi.com Another investigation involving a donor-acceptor copolymer, HFQx-T, which incorporates a hexafluoroquinoxaline unit, demonstrated that the strong electron-withdrawing nature of the fluorine atoms plays a key role in tuning the HOMO energy level. researchgate.netacs.org

The precise modulation of these frontier orbitals is critical for optimizing the performance of organic photovoltaic devices. A lower HOMO level in a donor polymer, for example, can lead to a higher open-circuit voltage (Voc) in a solar cell. acs.orgjku.at Similarly, the relative alignment of the LUMO levels of donor and acceptor materials is crucial for efficient charge separation. researchgate.net

Table 1: Experimentally Determined HOMO and LUMO Energy Levels of Quinoxaline-Based Polymers

Polymer HOMO (eV) LUMO (eV) Band Gap (eV) Reference
PPyQxff (fluorinated) -5.47 - 1.77 mdpi.com
PPyQx (non-fluorinated) - - 1.77 mdpi.com
PBDTT-DTmFQx (fluorinated) -5.33 - 1.70 mdpi.com
PBDTT-DTQx (non-fluorinated) -5.23 - 1.74 mdpi.com
PTBDT-FQxCF3 (fluorinated) -5.57 -3.86 - jku.at
PTBDT-QxCF3 (fluorinated) -5.47 -3.78 - jku.at
PTBDT-Qx (non-fluorinated) -5.19 -3.55 - jku.at
PEhB-FQx - -3.61 - jku.at
PEhB-FQxCF3 - -3.68 - jku.at
PThB-FQxCF3 - -3.81 - jku.at

Note: Some values were not provided in the source material.

Enhancement of Electron-Withdrawing Character by Fluorine Atoms

The high electronegativity of fluorine atoms significantly enhances the electron-withdrawing nature of the quinoxaline core. studypug.com This property is fundamental to the design of high-performance n-type (electron-transporting) and p-type (hole-transporting) organic semiconductors. The strong inductive effect of fluorine atoms pulls electron density away from the conjugated backbone, which can lead to a more planar structure and facilitate intermolecular interactions. acs.orgmdpi.com

This enhanced electron-withdrawing character is a key factor in the development of low bandgap polymers for organic solar cells. acs.org By pairing a strongly electron-withdrawing hexafluoroquinoxaline unit with a suitable electron-donating unit, it is possible to create donor-acceptor copolymers with tailored electronic properties. researchgate.netacs.org This approach has been successfully used to synthesize materials with improved charge mobility and power conversion efficiencies in organic solar cells. acs.orgacs.org The introduction of fluorine not only lowers the energy levels but also can influence the molecular packing in the solid state, which is crucial for efficient charge transport. mdpi.com

Optical Absorption Behavior in Hexafluoroquinoxaline-Based Polymers

The incorporation of hexafluoroquinoxaline units into conjugated polymers significantly influences their optical absorption properties. These polymers typically exhibit broad absorption spectra, which is a desirable characteristic for materials used in solar cells as it allows for the harvesting of a larger portion of the solar spectrum. mdpi.comresearchgate.net

For example, a polymer named HFQx-T, which contains a hexafluoroquinoxaline acceptor unit, displays a broad absorption band around 600 nm with an absorption edge extending to 705 nm. researchgate.net This corresponds to an optical bandgap of 1.76 eV. researchgate.net Similarly, quinoxaline-pyrene based copolymers, both fluorinated (PPyQxff) and non-fluorinated (PPyQx), show strong and broad absorbance in the 400 to 700 nm range, with an optical bandgap of 1.77 eV. mdpi.com

In some cases, fluorination can lead to a bathochromic (red) shift in the absorption spectra of thin films compared to their non-fluorinated counterparts. For instance, the absorption spectrum of a PBDTT-DTmFQx film was observed to be red-shifted by about 15 nm compared to the PBDTT-DTQx film, suggesting stronger interchain interactions in the fluorinated polymer. mdpi.com The absorption onsets for these polymers were found to be at 800 nm and 730 nm, respectively. mdpi.com

The absorption characteristics of these polymers are a result of intramolecular charge transfer (ICT) between the electron-donating and the electron-accepting units within the polymer backbone. jku.at Polymers based on hexafluoroquinoxaline often show two main absorption bands: one at shorter wavelengths corresponding to the π-π* transition of the polymer backbone, and another at longer wavelengths related to the ICT. jku.at

Table 2: Optical Properties of Hexafluoroquinoxaline-Based Polymers

Polymer Absorption Maxima (nm) Absorption Onset (nm) Optical Band Gap (eV) Reference
HFQx-T ~600 705 1.76 researchgate.net
PPyQxff 400-700 - 1.77 mdpi.com
PPyQx 400-700 - 1.77 mdpi.com
PBDTT-DTmFQx - 800 1.68 mdpi.com
PBDTT-DTQx - 730 1.73 mdpi.com

Note: Some values were not provided in the source material.

Computational Chemistry and Theoretical Studies of Hexafluoroquinoxaline Systems

Computational chemistry provides powerful tools for understanding the electronic structure and properties of hexafluoroquinoxaline-based systems. rsc.org Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular geometries, electronic properties, and excited-state behavior, thus guiding the design of new materials. nih.govwu.ac.thnanochemres.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure and geometry of molecules. nih.govcdmf.org.brmdpi.com For quinoxaline derivatives, DFT calculations have been instrumental in elucidating the effects of fluorination. smolecule.com

Theoretical studies have shown that the introduction of fluorine atoms can lead to a more planar molecular structure, which can enhance π-π stacking and improve charge transport properties. rsc.orgmdpi.com DFT calculations can accurately predict the HOMO and LUMO energy levels, which are in good agreement with experimental values obtained from techniques like cyclic voltammetry. jku.atmdpi.com For example, in a study of fluorinated and chlorinated quinoxalineimides, DFT calculations predicted that all the molecules adopt a completely planar structure and that the HOMO and LUMO levels downshift with the incorporation of halogen atoms. rsc.org The calculated HOMO/LUMO energy levels for various substituted quinoxaline polymers have been shown to be significantly altered by the nature of the electron-withdrawing substituent. nih.gov

The choice of the functional, such as B3LYP, is crucial for obtaining accurate predictions of optoelectronic characteristics and geometries. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. arxiv.orgrsc.orgresearchgate.net It is a powerful tool for predicting optical absorption spectra and understanding the nature of electronic transitions. nih.govmdpi.com

TD-DFT calculations can simulate the absorption spectra of hexafluoroquinoxaline-based molecules and polymers, providing insights into the energies and intensities of electronic transitions. wu.ac.th These calculations can confirm that the absorption bands in the visible region are due to intramolecular charge transfer from the donor to the acceptor moieties. jku.at For instance, TD-DFT has been used to show that the main absorption bands in certain hydrazine-based dyes are primarily due to HOMO to LUMO excitations. nanochemres.org The theory can also predict how solvent effects can influence the excitation energies and cause shifts in the absorption maxima. nanochemres.org

While TD-DFT is a valuable tool, it has limitations, particularly when dealing with complex phenomena like charge-transfer excitations and double excitations. arxiv.orgmdpi.com Nevertheless, it remains a cornerstone of computational studies on the excited-state dynamics of novel materials for organic electronics. rsc.org

Structure-Property Relationships and Predictive Modeling

The relationship between the molecular structure of hexafluoroquinoxaline (HFQx) and the resulting optoelectronic properties of its conjugated systems is a critical area of research for designing high-performance organic electronic materials. By systematically modifying the chemical structure, researchers can tune the electronic and physical characteristics to optimize them for specific applications. Furthermore, the complexity of these relationships has spurred the development of predictive modeling techniques to accelerate the discovery of new materials with desired properties.

Structure-Property Relationships

The incorporation of the hexafluoroquinoxaline moiety into conjugated polymers significantly influences their electronic structure and macroscopic properties. The strong electron-withdrawing nature of the six fluorine atoms on the quinoxaline core is a key determinant of the material's characteristics.

Impact of Fluorination: The primary effect of the hexafluoro- substitution on the quinoxaline unit is the significant lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. jku.at This is a direct consequence of the high electronegativity of fluorine atoms. The lowering of the HOMO level is particularly advantageous in organic photovoltaic (OPV) applications, as it leads to a higher open-circuit voltage (Voc), a key parameter for device efficiency. jku.atchinesechemsoc.org

In donor-acceptor (D-A) copolymers, where HFQx acts as the acceptor unit, the degree and position of fluorination on the acceptor moiety have been shown to be an effective strategy for modulating the frontier molecular orbital energy levels. jku.at For instance, increasing the number of fluorine atoms on the quinoxaline unit systematically lowers the HOMO and LUMO levels. jku.at This predictable tuning allows for the precise engineering of the energy levels to match those of donor materials, thereby optimizing charge separation and minimizing energy loss in OPV devices.

The following table summarizes the key structure-property relationships in HFQx-based conjugated systems:

Structural FeatureProperty InfluencedEffect
Hexafluoroquinoxaline CoreHOMO/LUMO Energy LevelsLowers energy levels, increasing Voc in OPVs. jku.at
Donor UnitElectronic Properties & MorphologyPlanar donors enhance π-conjugation and charge mobility. nih.gov
π-BridgeIntramolecular Charge TransferAffects the absorption spectrum and polymer conformation. mdpi.com
Side ChainsSolubility & MorphologyCan be modified to improve processability and film morphology. dntb.gov.ua

Predictive Modeling

The vast chemical space of possible conjugated polymers makes a purely experimental trial-and-error approach to materials discovery inefficient. Predictive modeling, leveraging computational chemistry and machine learning, has emerged as a powerful tool to accelerate this process. researchgate.netrsc.org

Quantum Chemistry Calculations: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. jku.atmdpi.comdntb.gov.ua For HFQx-based systems, DFT calculations are instrumental in predicting key parameters such as HOMO and LUMO energy levels, electron affinity, ionization potential, and absorption spectra. jku.atmdpi.com These calculations provide valuable insights into the effects of structural modifications on the electronic properties before the material is synthesized. For example, DFT can be used to screen a library of potential donor units to be paired with HFQx, identifying candidates with optimal energy level alignment for efficient charge transfer. mdpi.com The theoretical trends in HOMO and LUMO levels calculated by DFT have shown good agreement with experimental results obtained from techniques like cyclic voltammetry. jku.at

Machine Learning Approaches: Machine learning (ML) is increasingly being employed to build quantitative structure-property relationship (QSPR) models for conjugated polymers. researchgate.netnih.govosti.gov These models are trained on existing experimental or computational data to learn the complex correlations between molecular structure and material properties. Once trained, these ML models can rapidly predict the properties of new, unsynthesized candidate molecules.

For fluorinated conjugated polymers, ML models can predict properties such as the glass transition temperature (Tg) and power conversion efficiency (PCE) of solar cells. researchgate.netosti.gov The input features for these models can be derived from the molecular structure, such as descriptors representing the chemical building blocks (e.g., HFQx unit, donor unit), side-chain fractions, and the presence of fused or bridged rings. osti.gov In some cases, DFT-calculated properties are used as input features for the ML models to enhance their predictive accuracy. rsc.org This integration of DFT and ML combines the accuracy of quantum chemical calculations with the speed of machine learning, enabling high-throughput virtual screening of vast chemical spaces to identify promising HFQx-based materials for organic electronics. rsc.org

The general workflow for using predictive modeling in the design of HFQx-based materials is as follows:

Library Generation: A virtual library of candidate molecules is created by combining different donor units, π-bridges, and side chains with the HFQx acceptor.

Feature Calculation: For each candidate molecule, a set of molecular descriptors or features is calculated. This can include simple structural features or more complex properties derived from DFT calculations.

Property Prediction: A trained ML model is used to predict the desired properties (e.g., HOMO/LUMO levels, bandgap, PCE) for all molecules in the virtual library.

Candidate Selection: The most promising candidates are identified based on the predicted properties for experimental synthesis and characterization.

This computational approach significantly reduces the time and resources required for materials discovery and provides a rational design strategy for developing next-generation organic electronic materials based on hexafluoroquinoxaline. researchgate.net

Applications of Hexafluoroquinoxaline in Advanced Materials Science

Hexafluoroquinoxaline as a Core Electron Acceptor Unit in Organic Semiconductors

The introduction of six fluorine atoms onto the quinoxaline (B1680401) (Qx) core creates a potent electron acceptor unit known as hexafluoroquinoxaline (HFQx). acs.orgnih.gov This strong electron-withdrawing characteristic is fundamental to its application in organic semiconductors. In the design of these materials, an electron donor unit is often paired with an electron acceptor unit to form a donor-acceptor (D-A) structure. This architecture facilitates intramolecular charge transfer, which is essential for the material's semiconducting properties.

The powerful electron-withdrawing nature of the fluorine atoms in HFQx significantly influences the electronic energy levels of the resulting semiconductor. acs.orgnih.gov Specifically, it lowers the Highest Occupied Molecular Orbital (HOMO) and aLso the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the D-A copolymers it is incorporated into. This tuning of energy levels is critical for achieving efficient charge separation and transport in electronic devices. Furthermore, the planarity and rigidity of the HFQx unit can promote intermolecular π-π stacking, which is beneficial for charge mobility. frontiersin.org The enhanced electron affinity and modified energy levels make HFQx-based materials promising candidates for n-type organic field-effect transistors (OFETs) and as electron-accepting components in organic solar cells. frontiersin.orgnih.gov

Hexafluoroquinoxaline-Based Donor-Acceptor (D-A) Copolymers for Organic Photovoltaic (OPV) Devices

The unique electronic properties of hexafluoroquinoxaline have been effectively harnessed in the development of donor-acceptor (D-A) copolymers for organic photovoltaic (OPV) devices. acs.orgnih.gov These copolymers typically consist of an electron-donating block and the electron-accepting hexafluoroquinoxaline block. acs.orgnih.gov This molecular design allows for broad absorption of the solar spectrum and efficient generation of excitons (bound electron-hole pairs).

A notable example is the D-A copolymer HFQx-T, which incorporates a benzodithiophene (BDT) derivative as the donor unit and HFQx as the acceptor unit. acs.orgnih.gov The strong electron-withdrawing capacity of the HFQx unit in these copolymers is instrumental in achieving high-performance OPV devices. acs.orgnih.gov

Engineering of High Power Conversion Efficiency (PCE) in Polymer Solar Cells (PSCs)

The integration of hexafluoroquinoxaline into the polymer backbone has proven to be a successful strategy for engineering polymer solar cells (PSCs) with high power conversion efficiencies (PCEs). For instance, non-fullerene PSCs fabricated with the HFQx-T copolymer as the donor and a small molecule acceptor, ITIC, have demonstrated impressive PCEs. acs.orgnih.gov Through optimization techniques such as a two-step annealing process involving thermal annealing (TA) and solvent vapor annealing (SVA), a PCE of 9.4% has been achieved. acs.orgnih.gov

Further advancements have been made by pairing HFQx-T with a different non-fullerene acceptor, ITTC. This combination yielded a remarkable PCE of 10.4% after thermal annealing. rsc.org Another study reported a PCE of 9.3% for a PSC based on HFQx-T and a meta-alkoxyphenyl side-chain-substituted acceptor, m-ITIC-OR, after thermal annealing. nih.gov These results highlight the potential of hexafluoroquinoxaline-based polymers in pushing the efficiency limits of PSCs.

Power Conversion Efficiencies of Hexafluoroquinoxaline-Based Polymer Solar Cells
Polymer DonorElectron AcceptorPost-TreatmentPCE (%)Reference
HFQx-TITICThermal & Solvent Vapor Annealing9.4 acs.orgnih.gov
HFQx-TITTCThermal Annealing10.4 rsc.org
HFQx-Tm-ITIC-ORThermal Annealing9.3 nih.gov

Optimization of Photovoltaic Parameters (e.g., Open-Circuit Voltage, Short-Circuit Current Density, Fill Factor)

Furthermore, the presence of fluorine atoms can enhance the absorption coefficient of the conjugated copolymer, which contributes to a higher short-circuit current density (Jsc). acs.orgnih.gov Optimized devices have achieved Jsc values of 15.60 mA/cm² and 16.15 mA/cm². acs.orgnih.govnih.gov The fill factor (FF), a measure of the squareness of the current-voltage curve, is also influenced by the hexafluoroquinoxaline unit. An FF of 65% has been reported for the HFQx-T:ITIC system. acs.orgnih.gov

Photovoltaic Parameters of Hexafluoroquinoxaline-Based Polymer Solar Cells
Polymer Donor:AcceptorVoc (V)Jsc (mA/cm²)FF (%)Reference
HFQx-T:ITIC0.9215.6065 acs.orgnih.gov
HFQx-T:m-ITIC-OR0.9016.1564 nih.gov

Influence of Hexafluoroquinoxaline on Active Layer Morphology and Charge Transport

The morphology of the active layer, which consists of the blend of the donor polymer and the electron acceptor, is critical for efficient charge separation and transport. The inclusion of hexafluoroquinoxaline in the polymer structure can influence this morphology. acs.orgnih.gov The fluorination can lead to more ordered molecular packing and favorable phase separation between the donor and acceptor domains, creating efficient pathways for charge transport to the respective electrodes. acs.orgnih.govnih.govresearchgate.net

Moreover, hexafluoroquinoxaline-based polymers have been shown to facilitate balanced charge transport. For instance, in the HFQx-T:m-ITIC-OR blend, the ratio of electron mobility (µe) to hole mobility (µh) was found to be a well-balanced 1.04 after thermal annealing. nih.gov This balanced charge transport minimizes charge recombination and contributes to a higher fill factor and short-circuit current density. nih.gov The combination of favorable morphology and balanced charge transport is a key factor in the high performance of solar cells incorporating hexafluoroquinoxaline. acs.orgnih.govnih.gov

Integration of Hexafluoroquinoxaline into Hole Transport Materials for Perovskite Solar Cells

While extensively studied as an electron acceptor in organic solar cells, the strong electron-withdrawing properties of hexafluoroquinoxaline also suggest its potential for integration into hole transport materials (HTMs) for perovskite solar cells (PSCs). mdpi.com In a typical PSC architecture, the HTM facilitates the efficient extraction of holes from the perovskite layer and their transport to the electrode. d-nb.infonih.gov

By incorporating an electron-deficient unit like hexafluoroquinoxaline into the molecular structure of an HTM, it is possible to lower the HOMO energy level of the material. rsc.org A well-aligned HOMO level between the perovskite and the HTM is crucial for minimizing energy loss and maximizing the open-circuit voltage of the PSC. rsc.org Furthermore, the introduction of fluorinated moieties can enhance the material's stability and hydrophobicity, which are critical for the long-term performance and durability of perovskite solar cells, as they are notoriously sensitive to moisture. tcichemicals.com Research in this area is ongoing, exploring how the unique electronic and physical properties of hexafluoroquinoxaline can be leveraged to design the next generation of efficient and stable HTMs for PSCs.

Emerging Applications in Optoelectronics and Functional Materials

The versatile properties of hexafluoroquinoxaline open up possibilities for its use in a range of emerging optoelectronic and functional material applications beyond solar cells. dntb.gov.uanih.gov Its strong electron-accepting nature makes it a candidate for use in organic light-emitting diodes (OLEDs), where it could be incorporated into host or electron-transport layers to improve charge balance and device efficiency.

In the realm of functional materials, hexafluoroquinoxaline derivatives could be explored for applications in chemical sensors. taylorfrancis.com The electron-deficient nature of the hexafluoroquinoxaline core could lead to strong interactions with specific analytes, resulting in detectable changes in the material's optical or electronic properties. Furthermore, the unique fluorescence properties that can arise from D-A structures containing hexafluoroquinoxaline could be harnessed for bioimaging applications. taylorfrancis.com The development of novel polymers and small molecules incorporating this building block continues to be an active area of research, with the potential to unlock new functionalities and device concepts in the broader field of organic electronics and photonics. mdpi.com

Supramolecular Chemistry Involving Hexafluoroquinoxaline

Investigation of Non-Covalent Interactions in Perfluorinated Heterocycles

While direct experimental studies on hexafluoroquinoxaline are limited, the behavior of other perfluorinated heterocycles provides a framework for understanding its potential non-covalent interactions. Key interactions that are anticipated to play a crucial role in the solid-state packing and solution-phase assembly of hexafluoroquinoxaline include:

π-π Stacking: The electron-deficient nature of the hexafluoroquinoxaline ring should promote strong π-π stacking interactions with electron-rich aromatic systems. These interactions are a cornerstone of crystal engineering, enabling the construction of well-defined solid-state architectures.

Halogen Bonding: The fluorine atoms in hexafluoroquinoxaline could potentially act as halogen bond acceptors, interacting with suitable halogen bond donors. This type of interaction is increasingly recognized for its directionality and strength in controlling molecular assembly.

C-F···π Interactions: The interaction between the polarized C-F bond and the π-system of an adjacent molecule is another non-covalent force that could influence the crystal packing of hexafluoroquinoxaline and its derivatives.

A comparative analysis of related perfluorinated aromatic compounds from the Cambridge Structural Database (CSD) could offer insights into the probable geometric parameters of these interactions for hexafluoroquinoxaline.

Design and Assembly of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. Based on the anticipated interactions for hexafluoroquinoxaline, several design strategies could be envisioned:

Co-crystal Formation: The electron-deficient hexafluoroquinoxaline core makes it an excellent candidate for forming co-crystals with electron-rich co-formers. By selecting co-formers with complementary functionalities, it should be possible to engineer crystalline materials with desired physical and chemical properties. The design process would involve considering the hierarchy and competition between different non-covalent interactions.

Host-Guest Chemistry: The quinoxaline (B1680401) scaffold, particularly when functionalized, could form macrocyclic structures capable of encapsulating guest molecules. The fluorinated exterior would provide a distinct chemical environment, potentially leading to selective guest binding.

Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the stability and geometry of potential supramolecular synthons involving hexafluoroquinoxaline, thereby guiding experimental efforts.

Self-Assembly Mechanisms and Intermolecular Forces in Fluorinated Systems

The self-assembly of fluorinated molecules is driven by a delicate balance of various intermolecular forces. For hexafluoroquinoxaline, the process of spontaneous organization into ordered structures would be governed by the interplay of the aforementioned non-covalent interactions.

The initial stages of self-assembly would likely involve the recognition and association of individual hexafluoroquinoxaline molecules, or its complexes, through the strongest and most directional interactions, such as π-π stacking or halogen bonding. Subsequent growth of the assembly would then be influenced by weaker, less directional forces. The solvent environment would also play a critical role, as solvent-solute interactions can compete with and modulate the intermolecular forces driving self-assembly.

Understanding these mechanisms is crucial for controlling the morphology and properties of the resulting supramolecular materials. Techniques such as single-crystal X-ray diffraction would be indispensable for characterizing the final assembled structures and providing definitive evidence of the operative intermolecular forces.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Scalability

A primary focus for future research will be the development of novel, efficient, and scalable synthetic routes for hexafluoroquinoxaline. While current methods have proven effective for laboratory-scale synthesis, the transition to industrial-scale production necessitates the exploration of more cost-effective and environmentally benign methodologies. This includes the investigation of alternative starting materials, the optimization of reaction conditions to improve yields and reduce byproducts, and the development of continuous flow processes. Achieving scalability is a critical step towards the widespread adoption of hexafluoroquinoxaline-based materials in commercial applications.

Synergistic Application of Computational and Experimental Methodologies for Material Design

The integration of computational modeling with experimental validation presents a powerful strategy for accelerating the design and discovery of new hexafluoroquinoxaline-based materials. nih.gov Quantum chemical methods, such as density functional theory (DFT), can be employed to predict the electronic, optical, and structural properties of novel derivatives before their synthesis. nih.gov This computational pre-screening allows for the rational design of molecules with tailored characteristics, saving significant time and resources in the laboratory. The synergistic feedback loop between theoretical predictions and experimental results will be instrumental in understanding structure-property relationships and guiding the development of next-generation materials.

Table 1: Comparison of Computational and Experimental Approaches

Methodology Advantages Limitations
Computational - Predictive power for molecular properties- Cost-effective and time-efficient for screening- Provides insights into reaction mechanisms- Relies on approximations and basis sets- May not fully capture complex experimental conditions
Experimental - Provides real-world validation of properties- Allows for the discovery of unexpected phenomena- Essential for device fabrication and testing- Can be time-consuming and resource-intensive- Synthesis of novel compounds can be challenging

Diversification of Application Domains Beyond Photovoltaics

While hexafluoroquinoxaline has shown considerable promise in the field of photovoltaics, its unique electronic properties suggest its potential utility in a broader range of applications. Future research should actively explore its implementation in areas such as chemical sensing and catalysis. rsc.org The electron-deficient nature of the hexafluoroquinoxaline core makes it an attractive candidate for the development of sensors capable of detecting specific analytes. Furthermore, its ability to participate in redox reactions could be harnessed for the design of novel catalysts for a variety of chemical transformations. The exploration of nanomaterials incorporating hexafluoroquinoxaline may also open new avenues in these fields. rsc.orgrsc.org

Interdisciplinary Collaborations for Advanced Functional Materials

The development of advanced functional materials based on hexafluoroquinoxaline will necessitate a high degree of interdisciplinary collaboration. Bringing together experts from chemistry, physics, materials science, and engineering will be crucial for tackling the complex challenges associated with designing, synthesizing, characterizing, and implementing these materials. Collaborative efforts will foster innovation by combining diverse perspectives and skill sets, leading to a more comprehensive understanding of the fundamental principles governing material performance and accelerating the translation of laboratory discoveries into real-world technologies.

Q & A

Q. What are the most effective synthetic routes for hexafluoroquinoxaline derivatives, and how do reaction conditions influence yield?

Hexafluoroquinoxaline derivatives are typically synthesized via condensation reactions between fluorinated diketones (e.g., hexafluorobenzil) and o-phenylenediamines. Microwave-assisted methods or solvent-free conditions can enhance reaction efficiency and reduce side products . For functionalization, nucleophilic substitution at fluorinated positions is common, requiring anhydrous conditions and catalysts like K₂CO₃ to stabilize intermediates . Eco-friendly approaches, such as using ionic liquids or mechanochemical grinding, are emerging to improve sustainability .

Q. Which analytical techniques are critical for characterizing hexafluoroquinoxaline derivatives?

Essential techniques include:

  • NMR spectroscopy (¹⁹F and ¹H) to confirm fluorination patterns and substituent positions .
  • X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., monoclinic P2₁/c symmetry observed in fluorinated analogs) .
  • HPLC-MS for purity assessment and quantification of trace byproducts .

Q. What biological activities have been reported for hexafluoroquinoxaline derivatives?

These compounds exhibit broad bioactivity, including:

  • Antimicrobial effects : Fluorination enhances membrane permeability, improving efficacy against drug-resistant pathogens .
  • Anticancer potential : Bromo- or nitro-substituted derivatives show selective inhibition of non-small-cell lung cancer cells via apoptosis induction .
  • Pesticidal applications : Fluorinated analogs disrupt protoporphyrinogen oxidase in weeds and inhibit fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational methods optimize the design of hexafluoroquinoxaline-based therapeutics?

Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models are used to predict binding affinities for targets like HIV reverse transcriptase or Trypanosoma cruzi enzymes. Virtual screening of fluorinated libraries prioritizes compounds with optimal steric and electronic properties . MD simulations further validate stability in biological environments .

Q. What structural features govern the selectivity of hexafluoroquinoxaline derivatives in enzyme inhibition?

Key factors include:

  • Electron-withdrawing substituents (e.g., -CF₃, -NO₂), which enhance electrophilicity for covalent binding to catalytic residues .
  • Planarity of the quinoxaline core , critical for intercalation into DNA or stacking with aromatic enzyme pockets .
  • LogP values : Hydrophobic derivatives (>3.5) show better penetration into lipid-rich microbial membranes .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated quinoxalines?

Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

  • Standardized bioassays (e.g., ISO 20776-1 for antimicrobial testing) .
  • Crystallographic validation of target-compound interactions to confirm mechanistic hypotheses .
  • Meta-analysis of published IC₅₀ values to identify outliers and trends .

Q. What crystallographic challenges arise in analyzing hexafluoroquinoxaline derivatives, and how are they addressed?

Fluorine’s high electron density can cause poor diffraction contrast. Solutions include:

  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • Hydrogen placement via SHELXL using restraints for fluorinated regions .
  • Synchrotron radiation for high-resolution structures of low-symmetry crystals .

Q. How does fluorination impact the pharmacokinetic properties of quinoxaline derivatives?

Fluorine atoms increase metabolic stability by resisting CYP450 oxidation, extending half-life in vivo. However, excessive fluorination (>6 F atoms) may reduce solubility, necessitating formulation with cyclodextrins or nanoemulsions .

Q. What sustainable strategies are emerging for synthesizing fluorinated quinoxalines?

Green chemistry approaches include:

  • Solvent-free mechanochemical synthesis using ball mills to minimize waste .
  • Catalytic fluorination with recyclable reagents like Selectfluor® under mild conditions .
  • Biocatalytic routes employing fluorinases for enantioselective C-F bond formation (experimental stage) .

Q. Why do bromo-substituted quinoxalines outperform nitro analogs in anticancer studies?

Bromo groups enhance DNA alkylation via radical intermediates, while nitro groups may induce off-target oxidative stress. Bromine’s larger atomic radius also improves π-stacking in hydrophobic kinase pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.